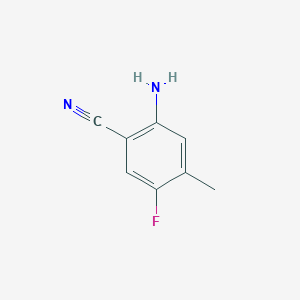

2-Amino-5-fluoro-4-methylbenzonitrile

Description

2-Amino-5-fluoro-4-methylbenzonitrile (molecular formula: C₈H₆FN₂) is a substituted benzonitrile derivative featuring amino (-NH₂), fluoro (-F), and methyl (-CH₃) groups at positions 2, 5, and 4 of the benzene ring, respectively. This compound is of significant interest in pharmaceutical and agrochemical research due to the interplay of its electron-donating (methyl) and electron-withdrawing (fluoro, nitrile) substituents, which modulate reactivity and biological activity.

Properties

IUPAC Name |

2-amino-5-fluoro-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROOYYDPEYDFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-fluoro-4-methylbenzonitrile can be synthesized through a multi-step process. One common method involves the amination of toluene, followed by fluorination in the presence of hydrogen cyanide . The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2 to 8°C .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoro-4-methylbenzonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into corresponding benzoic acid derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions include benzoic acid derivatives, amine derivatives, and substituted aromatic compounds .

Scientific Research Applications

2-Amino-5-fluoro-4-methylbenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-4-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. Its fluorine and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below summarizes key structural analogs and their substituent-driven differences:

Key Comparative Insights

Electronic Effects: The nitro (-NO₂) and trifluoromethyl (-CF₃) groups in 5-Amino-2-fluoro-4-nitrobenzotrifluoride create a highly electron-deficient aromatic ring, contrasting with the methyl (-CH₃) group in the target compound, which donates electrons. This difference significantly impacts reactivity in substitution reactions and catalytic processes. Methoxy (-OMe) and ethoxy (-OEt) substituents (e.g., in and ) provide moderate electron donation, enhancing solubility in polar solvents compared to the target compound’s methyl group.

Steric and Hydrogen-Bonding Effects: The hydroxy (-OH) group in 4-Amino-5-fluoro-2-hydroxybenzonitrile enables hydrogen bonding, likely increasing melting points and solubility in aqueous media compared to the non-hydroxy analogs.

Safety and Handling: 2-Amino-4-chloro-5-methylbenzonitrile has documented safety protocols (e.g., first-aid measures for inhalation), suggesting higher toxicity risks compared to non-chlorinated analogs.

Biological Activity

Chemical Structure and Properties

2-Amino-5-fluoro-4-methylbenzonitrile (C8H7FN2) is an organic compound characterized by its white crystalline form and distinct odor. It features an amino group, a fluoro group, and a methyl group attached to a benzene ring, which influences its chemical reactivity and biological activity.

Molecular Formula: C8H7FN2

IUPAC Name: this compound

CAS Number: 916514-05-1

Molecular Weight: 150.15 g/mol

The biological activity of this compound is primarily linked to its interaction with specific proteins or enzymes within cells. However, detailed information about its exact molecular targets remains limited, necessitating further research to elucidate its pharmacological profile and therapeutic potential.

In Vitro Studies

Research has demonstrated that compounds similar to this compound exhibit varying degrees of cytotoxicity in different cancer cell lines. For instance, studies involving MLL leukemia cells have shown that structural modifications can significantly influence cellular activity and selectivity indices (SI) for these compounds. The growth inhibition (GI50) values for related compounds ranged from 0.18 µM to over 1 µM, indicating potent anti-cancer properties .

Comparative Analysis

A comparative analysis with similar compounds reveals that the presence of both amino and fluoro groups enhances the reactivity of this compound, making it a valuable intermediate in various synthetic pathways. The unique substitution pattern contributes to its distinct biological activities compared to other benzonitrile derivatives.

Case Studies

- Anticancer Activity : A study highlighted the potential of amino-substituted benzonitriles in inhibiting cancer cell proliferation. The compound was found to induce differentiation in acute myeloid leukemia (AML) cells, showcasing its potential as a therapeutic agent .

- Biofilm Inhibition : In another study focusing on microbial resistance, derivatives of benzonitriles were tested for their ability to inhibit biofilm formation in Mycobacterium smegmatis. The findings indicated that structural variations significantly impacted their efficacy against biofilms, which are critical in treating infections .

Summary of Biological Activities

| Activity Type | Details |

|---|---|

| Anticancer Activity | Induces differentiation in AML cells; GI50 values < 1 µM |

| Biofilm Inhibition | Effective against M. smegmatis; IC50 values around 6.9 µM |

| Cellular Selectivity | Varies with structural modifications; SI from 5 to 32 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.